N-ethyl-N'-(3-methoxyphenyl)thiourea
CAS No.:
Cat. No.: VC11165077
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2OS |
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Molecular Weight | 210.30 g/mol |
IUPAC Name | 1-ethyl-3-(3-methoxyphenyl)thiourea |
Standard InChI | InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |
Standard InChI Key | IADHKKYKNWZRIF-UHFFFAOYSA-N |
SMILES | CCNC(=S)NC1=CC(=CC=C1)OC |
Canonical SMILES | CCNC(=S)NC1=CC(=CC=C1)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Ethyl-N'-(3-methoxyphenyl)thiourea (C₁₀H₁₄N₂OS) features a thiourea backbone (–N–C(=S)–N–) with substituents at both nitrogen termini:
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N-Ethyl group: A two-carbon alkyl chain contributing to lipophilicity.
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3-Methoxyphenyl group: An aromatic ring with a methoxy (–OCH₃) substituent at the meta position, enhancing electronic and steric properties.
Calculated Physicochemical Parameters
Based on structural analogs and computational modeling, key properties include:
Property | Value |
---|---|
Molecular Weight | 210.30 g/mol |
logP (Partition coefficient) | 2.85 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 58.2 Ų |
The moderate logP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility .
Synthetic Methodologies
Thiourea Synthesis Fundamentals
Thioureas are typically synthesized via:
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Isothiocyanate-Amine Coupling: Reacting an isothiocyanate with a primary or secondary amine.
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Thiophosgene Route: Treating amines with thiophosgene (CSCl₂), though less favored due to toxicity.
Proposed Synthesis for N-Ethyl-N'-(3-Methoxyphenyl)Thiourea
A solvent-free, one-pot approach adapted from octanoyl thiourea syntheses could be optimized:
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Step 1: Generate ethyl isothiocyanate by reacting ethylamine with thiophosgene.
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Step 2: React ethyl isothiocyanate with 3-methoxyaniline under thermal or ultrasonic conditions .
Reaction Scheme:
Yield optimization (estimated 70–85%) would require temperature control (60–80°C) and catalyst screening .
Biological Activities and Mechanisms
The 3-methoxyphenyl group may enhance antifungal activity via membrane disruption, while the ethyl group could modulate bacterial efflux pump inhibition .
Enzyme Inhibition
Thioureas commonly target:
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α-Amylase: Critical for carbohydrate metabolism; inhibition aids diabetes management.
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Butyrylcholinesterase: Neurodegenerative disease target.
In aryl thioureas, para-substitutions improve antioxidant and enzyme-inhibitory activities . The meta-methoxy group in N-ethyl-N'-(3-methoxyphenyl)thiourea may offer steric advantages for binding pocket penetration.
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
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Alkyl Chains (Ethyl): Shorter chains (e.g., ethyl vs. octanoyl) reduce logP, potentially improving bioavailability but diminishing membrane affinity .
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Aromatic Rings (3-Methoxyphenyl):
Comparative SAR Table
Derivative | Antibacterial | Antifungal | Enzyme Inhibition |
---|---|---|---|
N-Ethyl-N'-(3-methoxyphenyl) | Predicted ++ | Predicted + | Moderate α-amylase |
N-Octanoyl-3-aryl | +++ | +++ | High α-amylase |
Piperazine thiourea | + | ++ | Low BChE |
Key: + = Low activity; ++ = Moderate; +++ = High.
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
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Absorption: Moderate gastrointestinal permeability (logP = 2.85).
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Metabolism: Likely hepatic oxidation via CYP450 enzymes.
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Toxicity: Thioureas may exhibit hepatotoxicity at high doses; the ethyl group could mitigate this compared to bulkier analogs .
Cytotoxicity Data from Analogs
Compound | Macrophage IC₅₀ (µM) | Selectivity Index (SI) |
---|---|---|
Piperazine thiourea | >76 | ~70 |
Octanoyl thiourea | >100 | ~50 |
N-Ethyl-N'-(3-methoxyphenyl)thiourea is hypothesized to have SI > 50, pending experimental validation.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Ultrasonic-assisted methods to enhance yield .
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In Vitro Screening: Antibacterial, antifungal, and antiprotozoal assays against WHO priority pathogens.
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Crystallography: X-ray diffraction to resolve 3D structure and binding motifs.
Clinical Translation Challenges
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Solubility Enhancement: Nanoformulation or prodrug strategies.
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Resistance Mitigation: Combination therapies with existing antimicrobials.
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